molecular formula C17H19N3O2 B2669117 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone CAS No. 2034605-43-9

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone

Cat. No.: B2669117
CAS No.: 2034605-43-9
M. Wt: 297.358
InChI Key: HJUGLIAFKIPESR-UHFFFAOYSA-N
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Description

The compound “1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxyethanone” is a derivative of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . It’s worth noting that compounds with a similar structure have been used as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Scientific Research Applications

Synthetic Chemistry and Heterocyclic Compound Development

  • Cyclopropyl-containing compounds and pyrazole derivatives are significant in synthetic chemistry due to their utility in creating structurally diverse and biologically active molecules. For instance, Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines have been developed as an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles. This method highlights the versatility of cyclopropyl groups in constructing pyrazole derivatives with potential biological activities (Xue et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Pyrazole derivatives have been explored for their antimicrobial, anti-inflammatory, and antioxidant activities. Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines has identified compounds with high antimicrobial activity against specific strains such as S. aureus, alongside compounds displaying anti-inflammatory effects superior to reference drugs like diclofenac, and significant antioxidant activity (Mandzyuk et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its biological activity, potential applications in medicine (such as its use as a negative allosteric modulator), and the synthesis of new analogues .

Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(12-22-15-4-2-1-3-5-15)19-8-9-20-14(11-19)10-16(18-20)13-6-7-13/h1-5,10,13H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUGLIAFKIPESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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